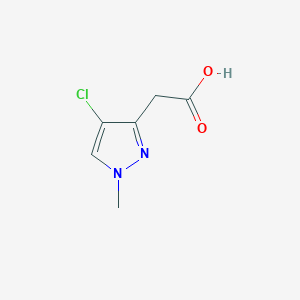
(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid, also known as CMPA, is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.63 g/mol. CMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
科学的研究の応用
Targeted Cancer Therapy
Pyrazole derivatives have been identified as potent inhibitors for specific mutant enzymes in cancer cells. For example, PF-06459988 is a third-generation irreversible inhibitor targeting the T790M-containing double mutant EGFRs, which are associated with lung cancer .
Anti-tubercular Agents
Novel heterocyclic chalcones derived from pyrazole compounds have shown promise as anti-tubercular agents. These compounds are designed through in silico design and QSAR-driven virtual screening, indicating their potential in combating tuberculosis .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities. A study demonstrated the effective in vitro activity of a pyrazole compound against Leishmania major promastigote, with a desirable fitting pattern in the active site of the target enzyme .
Agrochemical Applications
The pyrazole scaffold is widely used in agrochemistry for developing pesticides and herbicides due to its effectiveness and versatility .
Coordination Chemistry and Organometallic Chemistry
Pyrazoles serve as ligands in coordination chemistry, forming complexes with various metals, which are useful in catalysis and material science .
Drug Discovery
Due to their diverse pharmacological effects, pyrazole derivatives are continuously explored for new drug discovery, leading to the development of novel therapeutic agents for various diseases .
特性
IUPAC Name |
2-(4-chloro-1-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSSGJYVMTKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)
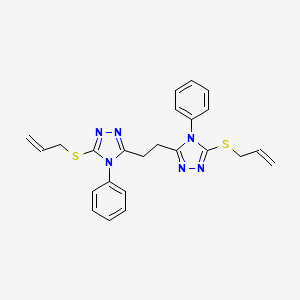
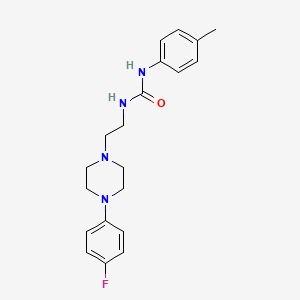
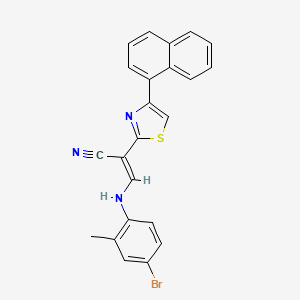
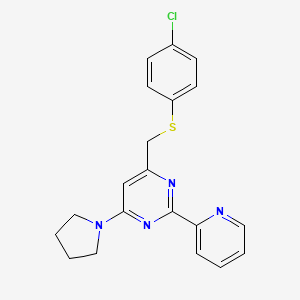
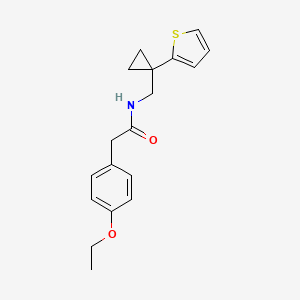
![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)
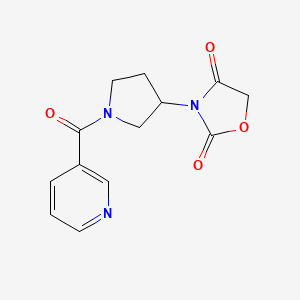
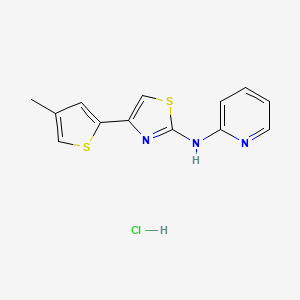
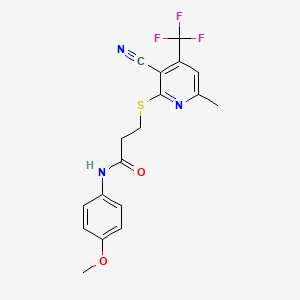
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)

